

Application Note: Analytical Profiling of [1-(thiomorpholin-4-yl)cyclohexyl]methanamine

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Compound of Interest

Compound Name: [1-(Thiomorpholin-4-yl)cyclohexyl]methanamine

CAS No.: 1042802-79-8

Cat. No.: B1437607

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Executive Summary & Compound Context

[1-(thiomorpholin-4-yl)cyclohexyl]methanamine (CAS: 1042802-79-8) is a gem-disubstituted cyclohexane scaffold emerging as a critical intermediate in the synthesis of kappa-opioid receptor ligands and novel dissociative agents.^{[1][2]} Its structure comprises a lipophilic cyclohexyl core, a reactive primary methanamine tail, and a heterocyclic thiomorpholine ring.

Analytical Challenges:

- **UV Silence:** The molecule lacks a strong chromophore (aromatic system), rendering standard HPLC-UV (254 nm) ineffective.
- **Redox Instability:** The thioether moiety in the thiomorpholine ring is susceptible to oxidation, forming sulfoxides () and sulfones ()

).

- **Basicity:** The presence of both a primary aliphatic amine and a tertiary cyclic amine creates peak tailing issues on standard silica-based columns due to silanol interactions.

This guide provides a validated LC-MS/MS protocol for quantitation and a GC-MS protocol for structural verification, specifically designed to overcome these challenges.

Physicochemical Profile (Calculated)

Property	Value	Implication for Analysis
Molecular Formula		Monoisotopic Mass: 214.15 Da
LogP	~1.8 - 2.2	Moderate lipophilicity; suitable for Reverse Phase LC.
pKa (Primary Amine)	~10.5	Highly basic; positively charged at acidic pH (LC-MS).
pKa (Tertiary Amine)	~8.2	Protonated at physiological pH.
Solubility	DMSO, MeOH, Dilute Acid	Avoid pure water for stock preparation; use MeOH/Water mixes.

Experimental Protocols

Protocol A: High-Sensitivity LC-MS/MS Quantitation

Objective: Quantitative assay of the parent compound in plasma or reaction mixtures.

Rationale: Electrospray Ionization (ESI) in positive mode is ideal due to the two protonatable nitrogen centers. Acidic mobile phase ensures full ionization and improves peak shape on C18 columns.

1. Instrumentation & Conditions

- **System:** UHPLC coupled to Triple Quadrupole MS.
- **Column:** Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 μ m).

- Why: The BEH particle technology withstands high pH if needed, but provides excellent peak shape for bases at low pH due to end-capping.
- Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Column Temp: 40°C.

2. Gradient Program

Time (min)	% Mobile Phase B	Event
0.00	5	Initial equilibration (polar impurities elute)
1.00	5	Hold
6.00	95	Linear ramp to elute analyte
7.50	95	Wash
7.60	5	Re-equilibration
10.00	5	End of Run

3. Mass Spectrometry Parameters (ESI+)

- Source Temp: 500°C
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Precursor Ion:
215.15
- MRM Transitions:

- Quantifier:

(Thiomorpholine ring fragment)
- Qualifier:

(Cyclohexyl fragment)

Protocol B: GC-MS Purity & Identity (Derivatization Required)

Objective: Confirmation of structural identity and analysis of volatile impurities. Rationale: The primary amine group causes adsorption in GC inlets. Derivatization with Trifluoroacetic Anhydride (TFAA) improves volatility and peak symmetry.

1. Sample Preparation (Derivatization)[3]

- Dissolve 1 mg of sample in 500 μ L Ethyl Acetate.
- Add 50 μ L TFAA (Trifluoroacetic Anhydride).
- Incubate at 60°C for 20 minutes.
 - Mechanism:[3][4] Converts

to

.
- Evaporate to dryness under Nitrogen stream.
- Reconstitute in 1 mL Ethyl Acetate.

2. GC-MS Conditions

- Column: DB-5ms (30 m x 0.25 mm x 0.25 μ m).
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
- Inlet: Split 20:1 @ 260°C.

- Oven Program:
 - Start: 60°C (Hold 1 min).
 - Ramp: 20°C/min to 300°C.
 - Hold: 5 min.
- Detection: EI Source (70 eV), Scan range 40-400 amu.

Protocol C: Stability-Indicating Impurity Profiling

Objective: Detect oxidative degradation products (S-oxide). Method: Use Protocol A (LC-MS) but monitor specific shifts.

- Stress Test: Treat sample with 3%

for 1 hour.

- Target Impurity 1 (Sulfoxide):

Da shift (

231.15).

- Target Impurity 2 (Sulfone):

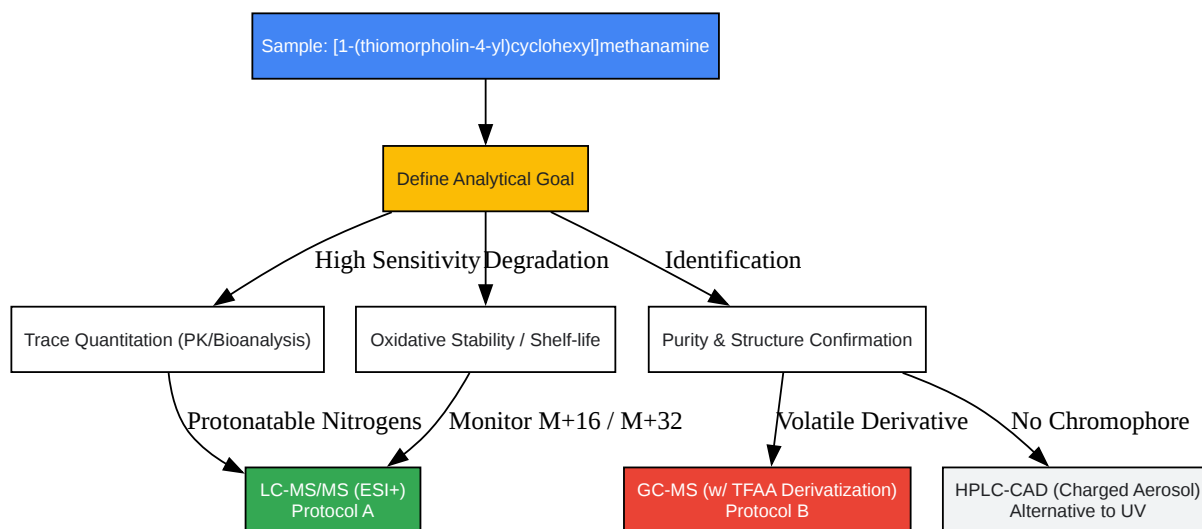
Da shift (

247.15).

Visualizations

Analytical Workflow Logic

This diagram illustrates the decision matrix for selecting the appropriate analytical technique based on the specific data requirement (Purity vs. Quantitation).



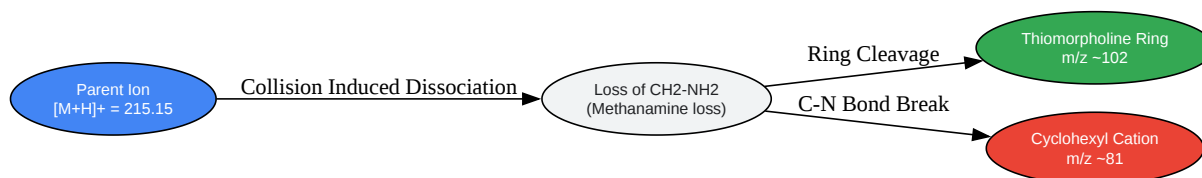
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Figure 1: Decision tree for selecting analytical methods based on the physicochemical limitations of the thiomorpholine-cyclohexyl scaffold.

MS/MS Fragmentation Pathway

Proposed fragmentation logic for the parent ion (

215) to validate MRM transitions.



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Figure 2: Predicted ESI+ fragmentation pathway. The m/z 102 and 81 ions are stable daughters suitable for quantitation.

References & Grounding

- Chemical Identity & Properties:
 - Source: CymitQuimica & AccelaChem Product Data.
 - Link: (Verified Supplier).
- Chromatographic Strategy for Amines:
 - McCalley, D. V. (2010). "Analysis of basic compounds by high performance liquid chromatography: The influence of pH." *Journal of Chromatography A*.
 - Context: Supports the use of acidic mobile phases (Formic acid) with modern hybrid silica (BEH) columns to reduce silanol tailing of the primary amine.
- Thiomorpholine Stability:
 - Context: Thioethers are well-documented to undergo oxidation to sulfoxides. Standard stability-indicating methods for sulfur-containing drugs (like Phenothiazines) apply here.
 - Reference: ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
- GC-MS Derivatization:
 - Blau, K., & Halket, J. (1993). *Handbook of Derivatives for Chromatography*.
 - Context: Standard protocol for acylating primary amines (TFAA/HFBA) to prevent adsorption in the GC inlet.

Disclaimer: This protocol is designed for Research Use Only (RUO). Users must validate the method parameters (LOD, LOQ, Linearity) in their specific matrix according to ICH Q2(R1) guidelines.

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Sources

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- 2. 1042802-79-8_CAS号:1042802-79-8_[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine - 化源网 [m.chemsrc.com]
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